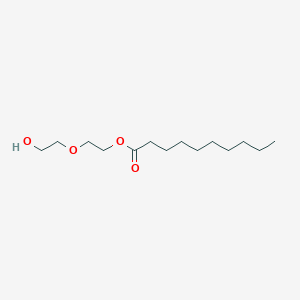
2-(2-Hydroxyethoxy)ethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG2 Monodecanoate, also known as Polyethylene Glycol 2 Monodecanoate, is a compound derived from the esterification of polyethylene glycol with decanoic acid. This compound is part of the broader family of polyethylene glycol esters, which are known for their surfactant properties and wide range of applications in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PEG2 Monodecanoate typically involves the esterification of polyethylene glycol (PEG) with decanoic acid. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of PEG2 Monodecanoate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
PEG2 Monodecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
PEG2 Monodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other drug delivery systems due to its biocompatibility and ability to enhance solubility.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of PEG2 Monodecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol Monolaurate: Similar in structure but derived from lauric acid.
Polyethylene Glycol Monostearate: Derived from stearic acid and has a longer alkyl chain.
Polyethylene Glycol Monooleate: Derived from oleic acid and contains an unsaturated alkyl chain.
Uniqueness
PEG2 Monodecanoate is unique due to its specific alkyl chain length (decanoic acid) which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications.
Eigenschaften
CAS-Nummer |
7735-31-1 |
|---|---|
Molekularformel |
C14H28O4 |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl decanoate |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-14(16)18-13-12-17-11-10-15/h15H,2-13H2,1H3 |
InChI-Schlüssel |
AWQKXJYKNFMHJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


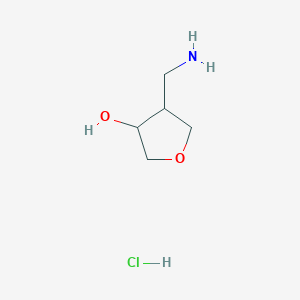
![6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine](/img/structure/B13382745.png)

![4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382754.png)

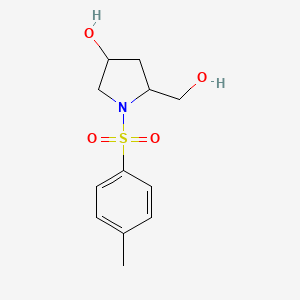
![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)
![3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13382782.png)
![N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13382786.png)
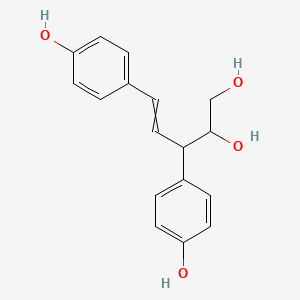
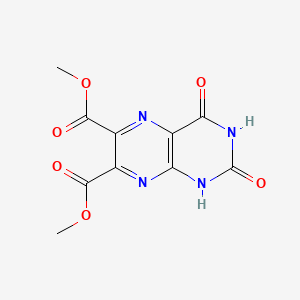
![2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B13382794.png)
![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)

